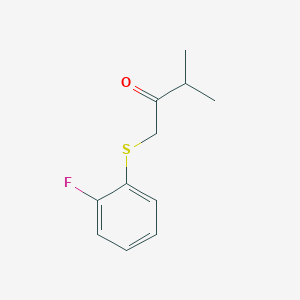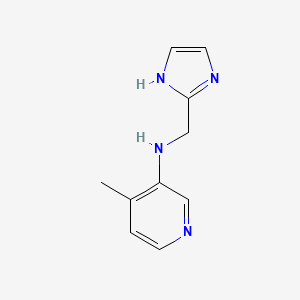
N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine: is a heterocyclic compound that features both an imidazole and a pyridine ring. Compounds containing imidazole and pyridine rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 4-methyl-3-pyridinecarboxaldehyde with 2-aminomethylimidazole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of N-(1H-imidazol-2-ylmethyl)-4-pyridinecarboxaldehyde.
Reduction: Reduction reactions can target the imidazole ring, converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can produce more saturated heterocycles.
- Substitution can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology: In biological research, N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its dual-ring structure allows it to interact with multiple biological targets, enhancing its therapeutic potential.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
作用机制
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions disrupt normal biological processes, leading to the compound’s therapeutic effects.
相似化合物的比较
N-(1H-imidazol-2-ylmethyl)-pyridin-3-amine: Lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.
N-(1H-imidazol-2-ylmethyl)-4-ethylpyridin-3-amine: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-2-amine: The position of the amine group on the pyridine ring is different, which can influence its binding affinity to biological targets.
Uniqueness: N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with a wide range of biological targets, making it a versatile compound in drug discovery and development.
属性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-2-3-11-6-9(8)14-7-10-12-4-5-13-10/h2-6,14H,7H2,1H3,(H,12,13) |
InChI 键 |
IMWCMMOQWWIBCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)NCC2=NC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate](/img/structure/B13641706.png)
![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)
![(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)

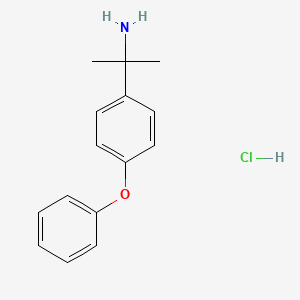
![4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641731.png)
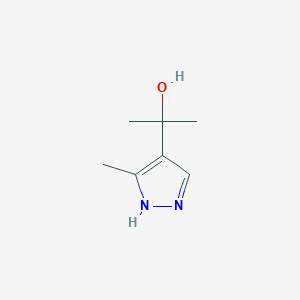
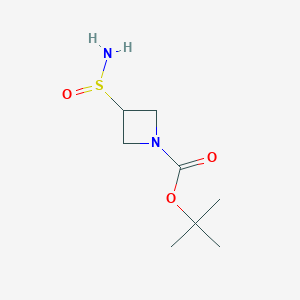

![3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile](/img/structure/B13641745.png)
